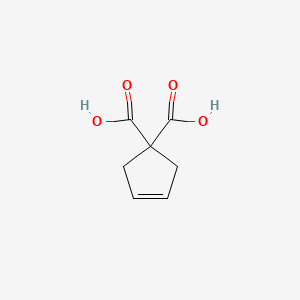

Cyclopent-3-ene-1,1-dicarboxylic acid

Description

Historical Context of Geminal Dicarboxylic Acids in Synthetic Chemistry

Geminal dicarboxylic acids, often called 'gem-diacids', are organic compounds that possess two carboxylic acid groups bonded to a single carbon atom. askfilo.com Their history is deeply rooted in the development of classical organic synthesis, most notably through the malonic ester synthesis. britannica.com First reported in the 19th century, this method involves the alkylation of diethyl malonate (a common geminal diester) to introduce new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The subsequent hydrolysis of the ester groups yields a substituted malonic acid, a gem-diacid. masterorganicchemistry.com

A defining characteristic of geminal dicarboxylic acids is their propensity to undergo thermal decarboxylation. masterorganicchemistry.com Upon heating, one of the carboxyl groups is eliminated as carbon dioxide, resulting in the formation of a substituted carboxylic acid. masterorganicchemistry.comunacademy.com This transformation has been a cornerstone of organic synthesis for over a century, providing a reliable method for preparing a vast array of carboxylic acids that would be otherwise difficult to access. wikipedia.orgopenochem.org The intramolecular synthesis using a dihalide, known as the Perkin alicyclic synthesis, further extended the utility of this chemistry to the formation of cyclic compounds. wikipedia.org

Rationale for Researching Cyclopent-3-ene-1,1-dicarboxylic Acid: Building Block Utility

The research interest in this compound stems from its utility as a multifunctional synthetic building block. Its molecular structure combines three key reactive features: the gem-dicarboxylic acid moiety, a cyclopentene (B43876) ring, and an alkene functional group. This combination allows for a wide range of chemical transformations.

The gem-dicarboxylate group can be selectively decarboxylated to yield a cyclopentene carboxylic acid derivative or can be converted into other functional groups like diamines or diols. The cyclopentene ring provides a conformationally constrained five-membered scaffold, a common motif in biologically active molecules and natural products. nih.gov The double bond within the ring can be subjected to a variety of reactions, including hydrogenation, epoxidation, dihydroxylation, and oxidative cleavage, allowing for the introduction of new functionalities with controlled stereochemistry. The diethyl ester of a similar substituted cyclopentene dicarboxylic acid is noted for its role as a building block in synthesizing complex molecules and its applications in polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 88326-51-6 |

| Molecular Formula | C₇H₈O₄ |

| Molecular Weight | 156.14 g/mol |

| InChIKey | GSACUPQMFWTTOU-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CCC1(C(=O)O)C(=O)O |

Data sourced from PubChem CID 274420. nih.gov

Scope and Research Significance within Contemporary Organic Synthesis

In modern organic synthesis, the demand for structurally novel and complex molecules for applications in medicine and materials science is ever-increasing. This compound serves as a valuable starting material for creating such molecules. The rigid cyclopentene framework is particularly useful for designing enzyme inhibitors and receptor ligands where a specific three-dimensional orientation of functional groups is critical for biological activity. nih.gov For instance, cyclopentane-based structures are explored as synthetically accessible mimics of more complex ribose moieties in nucleoside antibiotics that target essential bacterial enzymes. nih.gov

Furthermore, as a dicarboxylic acid, this compound is a potential monomer for the synthesis of specialized polymers. longdom.orglongdom.org Dicarboxylic acids are fundamental components in the production of polyesters and polyamides. longdom.orgwikipedia.org The incorporation of the unsaturated cyclopentene ring into a polymer backbone can impart unique thermal and mechanical properties and provide sites for subsequent cross-linking or functionalization. The ability to generate diverse molecular structures from a single, versatile starting material underscores the significance of this compound in contemporary research, offering efficient pathways to novel chemical entities.

Table 2: Comparison of Related Cyclopentene Dicarboxylate Esters

| Compound Name | Key Structural Features | Noted Applications/Reactions |

| Diethyl cyclopent-3-ene-1,1-dicarboxylate | Unsubstituted cyclopentene ring with geminal diethyl esters. | Intermediate in multi-step syntheses; reaction with dichlorocarbene. |

| Diethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate | Methyl groups on the double bond; geminal diethyl esters. | Building block for complex molecules; polymerization and catalytic applications. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-ene-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-2H,3-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSACUPQMFWTTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298074 | |

| Record name | 3-cyclopentene-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88326-51-6 | |

| Record name | 88326-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-cyclopentene-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopent 3 Ene 1,1 Dicarboxylic Acid and Its Derivatives

Direct Synthetic Routes to Cyclopent-3-ene-1,1-dicarboxylic Acid

The direct formation of the this compound ring system is often achieved through alkylation and subsequent cyclization reactions, with diethyl malonate serving as a key precursor.

Alkylation Approaches: Diethyl Malonate Precursors

A primary and well-established method for the synthesis of the cyclopentene (B43876) ring of the title compound involves the dialkylation of diethyl malonate. luc.edunih.gov This approach leverages the acidity of the α-hydrogens of diethyl malonate, which can be readily deprotonated by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. luc.edunih.gov This enolate can then undergo sequential alkylation reactions.

In a key synthetic route to the diethyl ester of this compound, diethyl malonate is reacted with cis-1,4-dichloro-2-butene (B23561). luc.edu The reaction proceeds via a double SN2 displacement of the chloride leaving groups by the malonate enolate. The first alkylation is an intermolecular reaction, which is then followed by a crucial intramolecular cyclization to form the five-membered ring.

The choice of the alkylating agent is critical. cis-1,4-dichloro-2-butene provides the necessary four-carbon backbone with a double bond, which is retained in the final product, leading to the cyclopent-3-ene moiety. luc.edugoogleapis.com The reaction conditions, including the choice of base and solvent, can influence the yield and purity of the desired product.

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| Diethyl malonate, cis-1,4-dichloro-2-butene | Sodium Ethoxide | Diethyl cyclopent-3-ene-1,1-dicarboxylate | luc.edu |

Cyclization Reactions in Cyclopentene-1,1-dicarboxylic Acid Formation

The formation of the cyclopentene ring is the pivotal step in these synthetic sequences. Following the initial intermolecular alkylation of diethyl malonate with one end of the cis-1,4-dichloro-2-butene, the resulting intermediate possesses a tethered alkyl halide. The second equivalent of base generates another enolate, which then undergoes an intramolecular nucleophilic attack on the remaining alkyl chloride, closing the five-membered ring. luc.edu

This intramolecular cyclization is a favorable process for the formation of five- and six-membered rings. The resulting product from this specific reaction is diethyl cyclopent-3-ene-1,1-dicarboxylate. luc.edu Subsequent hydrolysis of the diethyl ester under acidic or basic conditions yields the target molecule, this compound.

Synthesis of Esters and Other Pro-derivatives

The carboxylic acid groups of this compound can be readily converted into various derivatives, with esters and anhydrides being the most common.

Esterification Protocols

The synthesis of esters of this compound is a common derivatization. Standard esterification methods, such as the Fischer-Speier esterification, are applicable. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This method involves reacting the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed. masterorganicchemistry.comlibretexts.org

For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst will yield diethyl cyclopent-3-ene-1,1-dicarboxylate. rsc.org Similarly, using methanol (B129727) will produce the corresponding dimethyl ester.

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (or other strong acid) | Diethyl cyclopent-3-ene-1,1-dicarboxylate | organic-chemistry.orgmasterorganicchemistry.com |

| This compound | Methanol | H₂SO₄ (or other strong acid) | Dimethyl cyclopent-3-ene-1,1-dicarboxylate | oregonstate.edu |

Formation of Anhydride (B1165640) Derivatives

Cyclic anhydrides of dicarboxylic acids are valuable synthetic intermediates. The formation of the anhydride of this compound can be achieved through dehydration of the diacid. A common method for this transformation is heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride. st-andrews.ac.ukyoutube.com This process involves an intramolecular condensation reaction between the two carboxylic acid groups, with the elimination of a molecule of water.

The resulting product is a cyclic anhydride, which is a five-membered ring fused to the cyclopentene ring. This anhydride is a more reactive derivative of the carboxylic acid and can be used in a variety of subsequent reactions, such as acylation of amines or alcohols. chempedia.info

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of cyclic molecules, including derivatives of this compound. A prominent example is the use of ring-closing metathesis (RCM). psu.edu

Ring-closing metathesis provides a powerful tool for the formation of cyclic olefins from acyclic diene precursors. In the context of this compound synthesis, a suitable precursor is diethyl diallylmalonate. This substrate can be readily prepared by the dialkylation of diethyl malonate with allyl bromide.

The RCM of diethyl diallylmalonate is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. pitt.edunih.govacs.org These catalysts mediate the intramolecular metathesis of the two terminal alkene groups of the diallylmalonate, leading to the formation of the cyclopentene ring and the expulsion of ethylene (B1197577) gas. rsc.org This reaction is often highly efficient and proceeds under mild conditions, offering a significant advantage over more traditional methods. The product of this reaction is diethyl cyclopent-3-ene-1,1-dicarboxylate, which can then be hydrolyzed to the dicarboxylic acid. nih.govresearchgate.net

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| Diethyl diallylmalonate | Grubbs' Catalyst (Ruthenium-based) | Diethyl cyclopent-3-ene-1,1-dicarboxylate | pitt.edunih.gov |

This catalytic approach highlights the evolution of synthetic strategies towards more atom-economical and environmentally benign processes.

Palladium-Catalyzed Transformations

Palladium catalysis offers versatile methods for the synthesis and functionalization of cyclopentene structures. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures. For instance, palladium-catalyzed hydroalkoxycarbonylation and hydroxycarbonylation of cyclopent-3-en-1-ols have been developed to produce bridged bicyclic lactones and β,γ-unsaturated carboxylic acids. acs.orgresearchgate.netnih.gov The divergent reactivity is controlled by the choice of palladium catalyst and ligands. acs.orgresearchgate.net

Another significant application of palladium catalysis is the intramolecular asymmetric hydrocyclopropanylation of alkynes, which utilizes C(sp³)–H activation to create cyclopropane-fused γ-lactams. nih.gov While not directly forming the title compound, this demonstrates the power of palladium to facilitate complex ring-forming cascades on related structures. Furthermore, palladium-catalyzed divergent cycloisomerization of 1,6-enynes represents a pathway to substituted cyclopentenes, among other heterocycles. rsc.org The table below summarizes key palladium-catalyzed reactions relevant to cyclopentene synthesis.

| Reaction Type | Substrate | Catalyst System (Example) | Product Type | Ref. |

| Hydroxycarbonylation | 1-phenylcyclopent-3-en-1-ol | Pd(TFA)₂ / PPh₃ | Bridged researchgate.netresearchgate.net bicyclic lactone | acs.org |

| Cycloisomerization | 1,6-enynes | Pd(0) / glucose | Substituted cyclopentenes | rsc.org |

| Carbonylative Synthesis | Aryl iodides and internal alkynes | Palladium catalyst / Formic acid | Substituted cyclopentenones | rsc.org |

Ruthenium-Catalyzed Metathesis Reactions

Ring-closing metathesis (RCM) is a powerful and widely utilized strategy for the synthesis of unsaturated rings, including the cyclopentene core of the title compound. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene precursor, catalyzed by well-defined ruthenium complexes, such as Grubbs or Schrock catalysts, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

The diethyl ester of this compound can be synthesized directly via RCM from diethyl 2,2-diallylmalonate. rsc.org This transformation is a key step that efficiently constructs the five-membered ring. The reaction is driven by the formation of gaseous ethylene, which is removed from the reaction mixture. organic-chemistry.org While RCM is a primary tool, related ruthenium-catalyzed reactions like ring-opening metathesis polymerization (ROMP) of cyclopentene and its derivatives are also extensively studied, highlighting the reactivity of the cyclopentene double bond with these catalysts. researchgate.netrsc.orgresearchgate.net

| Precursor | Catalyst | Product | Ref. |

| Diethyl 2,2-diallylmalonate | Grubbs or Schrock Catalyst | Diethyl cyclopent-3-ene-1,1-dicarboxylate | rsc.org |

Stereoselective and Enantioselective Synthesis Pathways

The development of synthetic routes that control stereochemistry is crucial for accessing optically active molecules. Several strategies have been employed for the stereoselective synthesis of substituted cyclopentenes. One approach is the desymmetrization of achiral molecules. For example, chiral N-heterocyclic carbenes (NHCs) can catalyze the intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds to produce α,α-disubstituted cyclopentenes with excellent enantioselectivity. nih.gov

Furthermore, the stereochemistry of derivatives can be controlled during subsequent reactions. Theoretical studies on the decarboxylation of 2-phenylthis compound have shown that the stereochemistry of the resulting product is determined by the relative stability of the transition states and products, with the trans isomer being favored due to reduced steric hindrance. researchgate.net C-H insertion reactions of alkylidenecarbenes have also been used to construct chiral quaternary centers in the synthesis of related aminocyclopentane dicarboxylic acids. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Ref. |

| Intramolecular Aldol Reaction | Chiral N-Heterocyclic Carbene | Achiral Tricarbonyl | Enantioselective desymmetrization | nih.gov |

| Decarboxylation | Thermal | 2-Phenylthis compound | Diastereoselective formation of product | researchgate.net |

| C-H Insertion | Lithiotrimethylsilyldiazomethane | Ketone derived from L-serine | Construction of chiral quaternary center | nih.gov |

Derivatization Pathways and Functional Group Interconversions

Once the this compound scaffold is synthesized, its ester derivatives serve as versatile intermediates for a range of functional group transformations.

Oxidation and Reduction Reactions of this compound Esters

The ester groups and the double bond of this compound esters are amenable to standard oxidation and reduction reactions. The ester functionalities can be reduced to the corresponding primary alcohols. A common and powerful reducing agent for this transformation is lithium aluminum hydride. Conversely, the double bond within the cyclopentene ring can be subjected to oxidation. For instance, oxidation can lead to the formation of corresponding carboxylic acids. evitachem.com

| Reaction | Reagent (Example) | Functional Group Transformed | Product Functional Group | Ref. |

| Reduction | Lithium aluminum hydride | Ester | Alcohol | |

| Oxidation | Potassium permanganate | Alkene | Carboxylic Acid |

Nucleophilic Substitution Reactions

The ester groups of this compound derivatives are susceptible to nucleophilic acyl substitution. libretexts.org This class of reactions allows for the conversion of the esters into a wide variety of other carboxylic acid derivatives. For example, reaction with amines would produce amides, while hydrolysis would yield the parent dicarboxylic acid. These transformations enable the incorporation of diverse functionalities and the synthesis of a broad family of related compounds.

Introduction of Trifluoromethyl Groups

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is of significant interest, particularly in medicinal chemistry, as it can enhance metabolic stability and binding affinity. mdpi.com Several methods exist for the synthesis of trifluoromethyl-substituted cyclopentene derivatives. researchgate.netresearchgate.net A general and scalable approach for creating CF₃-substituted cycloalkanes involves the deoxyfluorination of the corresponding carboxylic acids using reagents like sulfur tetrafluoride. researchgate.net This suggests a potential pathway for converting this compound into a bis(trifluoromethyl) derivative. Additionally, transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyldiazoalkanes is a common strategy for building trifluoromethyl-substituted rings, highlighting another potential synthetic avenue for related structures. nih.govresearchgate.net

Reaction Mechanisms and Mechanistic Investigations

Decarboxylation Mechanisms of Cyclopentene (B43876) Dicarboxylic Acid Systems

The decarboxylation of cyclopentene dicarboxylic acid systems, particularly derivatives like 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, has been a subject of detailed mechanistic studies. acs.orgresearchgate.net These investigations reveal a preference for a concerted mechanism.

Theoretical calculations have shown that the decarboxylation of compounds such as 2-phenylthis compound proceeds through a concerted mechanism involving a six-membered ring transition state. acs.orgresearchgate.net In this transition state, the breaking of the C-C bond and the formation of an O-H bond occur simultaneously. acs.orgresearchgate.net This process is analogous to the concerted, cyclic transition state observed in the decarboxylation of β-keto acids. masterorganicchemistry.com The reaction leads to the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. masterorganicchemistry.com

Computational analysis has been instrumental in identifying these transition states and intermediates based on imaginary frequencies and their normal modes. acs.orgresearchgate.net The transition state is characterized by a cyclic arrangement where the carboxylic hydrogen is transferred to the α-carbon as the carbon-carbon bond cleaves. researchgate.net

Proton transfer is a critical step in the decarboxylation mechanism. masterorganicchemistry.com In the concerted pathway, the transfer of a proton from one of the carboxyl groups is integral to the formation of the enol intermediate. acs.orgresearchgate.net The efficiency of this proton transfer can be influenced by the surrounding solvent.

Solvent molecules can play a significant role by stabilizing charged intermediates or by participating directly in the proton transfer via a "proton shuttle" mechanism. masterorganicchemistry.com In aqueous solutions, water molecules can form cyclic structures with the reactant, facilitating the proton transfer and influencing the reaction rate. researchgate.net For instance, in some decarboxylation reactions, the transition state in the gas phase is a four-membered ring, while in an aqueous solution, it incorporates at least one water molecule. researchgate.net The ability of a solvent to solvate ions can also impact the stability of any potential charged intermediates, although the concerted mechanism for cyclopentene dicarboxylic acid systems suggests that discrete, charged intermediates are not formed. acs.orgresearchgate.netmasterorganicchemistry.com

The choice of solvent can also exert a "leveling effect," where very strong acids or bases are effectively neutralized by the solvent, thereby altering the reaction pathway. youtube.com Furthermore, solvent isotope effects, studied by comparing reaction rates in H₂O and D₂O, can provide detailed information about the involvement of proton transfer in the rate-determining step of the reaction. nih.gov

Computational Elucidation of Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.net For this compound and its derivatives, computational methods have provided deep insights into reaction pathways, particularly for decarboxylation.

Ab initio calculations and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and energetics of molecules, transition states, and intermediates. acs.orgnih.govfrontiersin.org These methods have been successfully applied to study the decarboxylation of 2-phenylthis compound. acs.orgresearchgate.net DFT, particularly with functionals like B3LYP and basis sets such as 6-31+G(d), has been used to analyze the mechanisms of decarboxylation for various dicarboxylic acids. researchgate.net

These computational approaches allow for the accurate calculation of molecular geometries, energies, and vibrational frequencies, which are essential for identifying stable molecules and transition states on the potential energy surface. nih.govmdpi.com For instance, ab initio molecular dynamics (AIMD) can be used to simulate the conformational landscape of dicarboxylic acids in different phases, providing a more complete picture of their reactivity than static energy minimization calculations alone. nih.govfrontiersin.org

A key strength of computational chemistry is the ability to characterize the fleeting structures of transition states and intermediates. acs.orgresearchgate.net In the decarboxylation of 2-phenylthis compound, computational studies have identified the six-membered ring transition states and the subsequent endiol intermediates. acs.orgresearchgate.net The transition states are located by finding a first-order saddle point on the potential energy surface, which is characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate. acs.orgresearchgate.net

Table 1: Calculated Energy Differences in the Decarboxylation of 2-phenylthis compound acs.orgresearchgate.net

| Species | Energy Difference (kcal/mol) |

| Reactants (R1 vs R2) | ~1.1 |

| Transition States (TS1 vs TS2) | ~1.1 |

| Products ((R,R) vs (S,R) isomers) | ~7.39 |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect that determines the three-dimensional structure of the products. Computational studies have been particularly insightful in explaining the stereochemical outcomes of decarboxylation reactions.

For the decarboxylation of 2-phenylthis compound, the reaction pathway starting from the R-configuration can lead to either (R,R)- or (S,R)-2-phenylcyclopent-3-ene carboxylic acid. acs.orgresearchgate.net The stereochemistry of the product is determined by the relative stability of the transition states leading to the different isomers, as well as the thermodynamic stability of the final products. acs.orgresearchgate.net

It has been found that the trans isomer of the product is favored due to less steric hindrance compared to the cis isomer, which is consistent with experimental observations. acs.orgresearchgate.net While the energy difference between the transition states leading to the cis and trans products is small, the energy difference between the final products is much larger (~7.39 kcal/mol), indicating that the stereochemical outcome is largely governed by the relative stability of the products. acs.orgresearchgate.net However, intramolecular interactions such as hydrogen bonding and π-hydrogen interactions can also play a role in influencing the stereoselectivity of the reaction. acs.orgresearchgate.net

Diastereoselective Transformations

Research into the diastereoselective reactions of derivatives of this compound has provided valuable insights into the controlling factors of stereochemical outcomes. A notable example is the investigation into the decarboxylation of 2-phenylthis compound, a substituted analog of the parent compound. researchgate.net

The study of this reaction pathway, starting from the R-configuration of the substituted dicarboxylic acid, computationally identified transition states and endiol intermediates. The mechanism proceeds through a six-membered ring transition state, indicating a concerted process for the carbon-carbon bond cleavage and the oxygen-hydrogen bond formation. researchgate.net This process leads to the formation of either (R,R)- or (S,R)-2-phenylcyclopent-3-ene carboxylic acid.

A key finding from these investigations is that the stereochemistry of the product is largely determined by the relative stability of the products themselves, as well as that of the transition states. researchgate.net The energy difference between the two diastereomeric products, the (R,R) and (S,R) isomers, was found to be significant (7.39 kcal/mol), whereas the energy difference between the respective transition states was much smaller (1.1 kcal/mol). researchgate.net

This energy disparity leads to a preference for the formation of the trans isomer, which is thermodynamically more stable due to reduced steric hindrance compared to the cis isomer. This computational finding is consistent with previous experimental observations. researchgate.net The study also highlighted the role of intramolecular interactions, such as hydrogen bonding and π-hydrogen interactions, in influencing the stereochemical course of the reaction to a certain extent. researchgate.net

The diastereoselective alkylation of glycolate (B3277807) oxazolidinones has also been demonstrated as a method for the enantioselective preparation of α-alkoxy carboxylic acid derivatives, a transformation that can be conceptually related to the functionalization of the cyclopentene ring system. researchgate.net In these reactions, high diastereoselectivities of greater than 98:2 have been achieved. researchgate.net

Table 1: Calculated Energy Differences in the Diastereoselective Decarboxylation of 2-Phenylthis compound researchgate.net

| Parameter | Energy Difference (kcal/mol) |

| Reactants (R1 and R2) | 1.1 |

| Transition States (TS1 and TS2) | 1.1 |

| Products ((R,R) and (S,R) isomers) | 7.39 |

Chirality and Enantiomeric Purity Considerations

While this compound itself is an achiral molecule, the introduction of substituents onto the cyclopentene ring can generate one or more stereocenters, leading to the possibility of enantiomers and diastereomers. Achieving high enantiomeric purity is a critical aspect of modern asymmetric synthesis, particularly in the preparation of biologically active compounds.

For cyclopentene-based structures, several strategies can be employed to obtain enantiomerically pure or enriched materials. These methods can be broadly categorized into two approaches: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This approach involves the separation of a mixture of enantiomers. For carboxylic acids, a common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, such as a chiral amine. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Following separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with an achiral acid. The synthesis of chiral cyclopentenones, for example, has been achieved through chemical derivatization to form diastereomeric mixtures, which are then separated. acs.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For instance, lipases can selectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. psu.edu This kinetic resolution allows for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms. Although not specifically documented for this compound, this enzymatic approach is a well-established method for a wide range of chiral esters.

Asymmetric Synthesis: This strategy aims to create a desired enantiomer directly from a prochiral starting material using a chiral reagent, catalyst, or auxiliary. For cyclopentene systems, a variety of asymmetric transformations have been developed. These include:

Asymmetric Pauson-Khand reaction: This reaction can be used to construct the cyclopentenone core with high enantioselectivity. acs.org

Asymmetric Nazarov cyclization: This is another powerful tool for the enantioselective synthesis of cyclopentenones. acs.org

Organocatalyzed reactions: Chiral organic molecules can catalyze a range of reactions, including Michael additions and aldol (B89426) reactions, to produce enantiomerically enriched cyclopentane (B165970) and cyclopentene derivatives. mdpi.com

The desymmetrization of achiral starting materials is a particularly elegant approach in asymmetric synthesis. For instance, the enantioselective synthesis of α,α-disubstituted cyclopentenes has been achieved through an intramolecular aldol reaction of achiral tricarbonyl compounds catalyzed by chiral N-heterocyclic carbenes.

While specific protocols for the asymmetric synthesis of chiral derivatives of this compound are not extensively detailed in the literature, the principles established for related cyclopentenoid systems provide a strong foundation for the development of such synthetic routes. The dicarboxylic acid moiety at the C1 position offers a unique handle for further synthetic manipulations, making the development of methods to access chiral derivatives of this compound a valuable endeavor.

Computational and Theoretical Studies of Cyclopent 3 Ene 1,1 Dicarboxylic Acid

Quantum Chemical Characterization

Quantum chemical calculations provide fundamental insights into the stability and properties of a molecule. For Cyclopent-3-ene-1,1-dicarboxylic acid, these studies elucidate its electronic nature and preferred three-dimensional structure.

Electronic Structure Analysis

While detailed frontier molecular orbital (HOMO-LUMO) analyses for this compound are not extensively published, its electronic structure is dictated by the interplay between the σ-framework of the cyclopentene (B43876) ring and the π-systems of the double bond and the two carboxylic acid groups. The carboxylic acid groups are electron-withdrawing, which influences the electron density distribution across the molecule. The carbon-carbon double bond represents the Highest Occupied Molecular Orbital (HOMO), making it the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be associated with the π* orbitals of the carbonyl groups, rendering them susceptible to nucleophilic attack. Quantum chemical computations are essential for quantifying the molecular electrostatic potential, identifying regions of positive and negative charge, and thus predicting sites of interaction.

Conformational Analysis and Ring Puckering

The conformation of the five-membered ring is a critical aspect of the molecule's structure. Unlike saturated cyclopentane (B165970) rings which readily adopt envelope or twist conformations to minimize steric strain, the presence of the double bond in this compound introduces significant conformational constraints. nih.gov X-ray crystallographic studies have shown that the cyclopentene ring in this molecule is essentially planar. researchgate.net This planarity is enforced by the sp² hybridization of the two vinylic carbons and the gem-dicarboxylic acid substitution at the C1 position. The deviation from a perfectly flat plane is minimal, as this would require distorting the double bond and introducing significant angle strain. Theoretical calculations can model the energy landscape of the ring, confirming that the planar or near-planar conformation is the most stable energy minimum.

Below is a table summarizing the crystallographic data which supports the near-planar conformation of the molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.543 |

| b (Å) | 6.179 |

| c (Å) | 12.394 |

| β (°) | 98.35 |

| Volume (ų) | 1556.6 |

| Data sourced from Acta Crystallographica Section E: Structure Reports Online researchgate.net |

Intermolecular and Intramolecular Interactions

The presence of two carboxylic acid functional groups makes this compound a potent participant in forming complex interaction networks, which define its solid-state structure and properties.

Hydrogen Bonding Networks

In the solid state, the dominant intermolecular force is hydrogen bonding between the carboxylic acid groups. Crystallographic analysis reveals that the molecules arrange themselves into zigzag chains through strong O—H⋯O hydrogen bonds. researchgate.net Each molecule acts as both a hydrogen bond donor and acceptor, with the hydroxyl hydrogen of one carboxylic acid group interacting with the carbonyl oxygen of a neighboring molecule. This head-to-tail arrangement is a common and highly stable motif for carboxylic acids. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the strength and geometry of these hydrogen bonds, confirming their primary role in the crystal packing.

Reactivity and Selectivity Predictions

Computational studies are invaluable for predicting the chemical behavior of this compound, particularly in reactions such as decarboxylation. Theoretical investigations into the decarboxylation of the closely related 2-phenylthis compound have demonstrated that the reaction proceeds through a six-membered ring transition state. researchgate.net This transition state involves a concerted mechanism where a C-C bond is broken and an O-H bond is formed simultaneously. researchgate.net

It is predicted that the decarboxylation of this compound would follow a similar pathway. The reaction involves the loss of one molecule of carbon dioxide to form cyclopent-3-ene-1-carboxylic acid. Ab initio calculations can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energy barriers. researchgate.net These calculations can predict whether the reaction is kinetically or thermodynamically controlled and can help explain the stereochemistry of the resulting product. researchgate.net For substituted derivatives, such computational models have successfully explained why the trans isomer of the product is favored due to reduced steric hindrance, a finding consistent with experimental results. researchgate.net

Fukui Indices and Global/Local Softness

Within the framework of Density Functional Theory (DFT), chemical reactivity can be rationalized and predicted using conceptual DFT descriptors. Among the most important of these are Fukui indices and global/local softness, which help to identify the most reactive sites within a molecule.

The Fukui function , f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.comsubstack.com Condensed Fukui indices simplify this by assigning a value to each atom in the molecule, indicating its susceptibility to different types of attack:

f(+) : Indicates reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher value suggests a more electrophilic site.

f(-) : Indicates reactivity towards an electrophilic attack (attack by an electron-deficient species). A higher value points to a more nucleophilic site.

f(0) : Indicates reactivity towards a radical attack.

For this compound, these indices can predict the most likely sites for chemical reactions. The carbonyl carbons of the dicarboxylic acid groups are expected to be primary sites for nucleophilic attack, while the oxygen atoms and the carbon-carbon double bond could be susceptible to electrophilic attack.

Table 1: Hypothetical Fukui Indices and Local Softness for Selected Atoms of this compound

| Atom | Atom Number | f(+) (for Nucleophilic Attack) | f(-) (for Electrophilic Attack) | s(+) (Local Softness) | s(-) (Local Softness) |

|---|---|---|---|---|---|

| Carbonyl Carbon | C(6), C(7) | 0.15 | 0.02 | 0.30 | 0.04 |

| Carbonyl Oxygen | O(8), O(10) | 0.05 | 0.12 | 0.10 | 0.24 |

| Olefinic Carbon | C(3), C(4) | 0.08 | 0.09 | 0.16 | 0.18 |

Note: The values in this table are illustrative and represent a hypothetical outcome of a DFT calculation. Actual values would be derived from quantum chemical computations.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or activators. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.

The scoring functions generate a value, often expressed as a binding energy (ΔG) in kcal/mol, which estimates the strength of the interaction. A more negative binding energy suggests a more stable and favorable interaction. From the binding energy, the inhibition constant (Ki), which represents the concentration required to inhibit 50% of the enzyme's activity, can be calculated. mdpi.com

While no specific docking studies targeting this compound are prominently available, its structure could be docked into the active site of a relevant enzyme target, for instance, one involved in metabolic pathways where dicarboxylic acids are substrates. The two carboxylic acid groups would be expected to form key hydrogen bond interactions with amino acid residues like Arginine, Lysine, or Histidine within a binding pocket.

Table 2: Illustrative Molecular Docking Results of this compound against a Hypothetical Enzyme Target

| Ligand | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | -6.5 | 15.5 | ARG-120, LYS-85, SER-101 |

Note: This data is for illustrative purposes only and does not represent results from an actual molecular docking study.

Advanced Theoretical Methodologies in this compound Research

Beyond initial reactivity predictions and static docking poses, more advanced computational methods can provide deeper insights into the dynamic behavior and chemical properties of molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov Unlike molecular docking, which provides a static snapshot of a binding pose, MD simulations allow the ligand-receptor complex to move and fluctuate, providing a more realistic representation of the biological environment.

An MD simulation of this compound, either in solution or bound to a protein, could reveal:

Conformational Stability : How the molecule's three-dimensional shape changes over time.

Binding Stability : The stability of the interactions predicted by molecular docking, by observing whether the ligand remains in the binding pocket over the course of the simulation.

Solvent Effects : The role of water molecules in mediating interactions between the molecule and its environment or a binding partner.

Binding Free Energy : More accurate calculations of binding affinity (e.g., using MM/GBSA or MM/PBSA methods) can be performed on the simulation trajectory. nih.gov

These simulations provide a dynamic view that is essential for a comprehensive understanding of the molecule's behavior at the atomic level.

pKa Computational Calculations

The acid dissociation constant (Ka), or its logarithmic form pKa, is a critical measure of the strength of an acid in solution. chemaxon.com For a dicarboxylic acid like this compound, there are two pKa values (pKa1 and pKa2) corresponding to the sequential loss of the two carboxylic acid protons. The ionization state of the molecule, which dramatically affects its solubility, charge, and ability to interact with biological targets, is dependent on the pH of the solution and its pKa values.

Computational methods can predict pKa values with reasonable accuracy. These calculations often involve:

Calculating the Gibbs free energy of dissociation (ΔG*diss) for the acid and its conjugate base in both the gas phase and a solvent model (often using a continuum model like COSMO). scm.com

Using thermodynamic cycles to relate the calculated free energies to the pKa value.

Predicting the two pKa values for this compound is important. The first deprotonation (pKa1) is expected to occur at a lower pH than the second (pKa2). This is because after the first proton is removed, the resulting carboxylate anion makes it more difficult to remove the second, positively charged proton due to electrostatic repulsion.

Table 3: Hypothetical Computationally Predicted pKa Values for this compound

| Dissociation Step | Calculated pKa | Predominant Species at pH 7.4 |

|---|---|---|

| pKa1 (First proton) | 3.5 | -COO- |

Note: These pKa values are hypothetical and for illustrative purposes. Actual computational predictions may vary based on the level of theory and solvent model used.

Applications in Advanced Organic Synthesis and Materials Science

Cyclopent-3-ene-1,1-dicarboxylic Acid as a Versatile Synthetic Building Block

The reactivity of its functional groups—the alkene and the twin carboxylic acids—allows for a wide range of chemical transformations, establishing it as a versatile building block in organic synthesis. guidechem.com The molecule can undergo reactions at the double bond (e.g., hydrogenation, epoxidation, or cycloaddition) and at the carboxylic acid groups (e.g., esterification, amidation, reduction, or decarboxylation).

The cyclopentene (B43876) framework serves as a scaffold for the synthesis of more elaborate monocyclic systems. The carboxylic acid groups can be converted into esters, such as diethyl cyclopent-3-ene-1,1-dicarboxylate, which can then be used in further synthetic steps. cymitquimica.comcymitquimica.com Furthermore, selective decarboxylation can lead to the formation of cyclopent-3-ene-1-carboxylic acid, providing a different pattern of reactivity. molport.com These transformations allow chemists to introduce new functional groups and modify the cyclopentane (B165970) ring system for specific applications. The synthesis of various derivatives of trans-cyclopentane-1,2-dicarboxylic acid, for example, has been a subject of study, stemming from interest in its biological activities, such as the ability to affect cell membrane permeability. oregonstate.edu

| Parent Compound | Derivative | Key Transformation | Potential Significance |

|---|---|---|---|

| This compound | Diethyl cyclopent-3-ene-1,1-dicarboxylate | Esterification | Intermediate for further synthesis, improved solubility in organic solvents. cymitquimica.comnih.gov |

| This compound | Cyclopent-3-ene-1-carboxylic acid | Decarboxylation | Provides a monofunctional cyclopentene ring for different synthetic pathways. molport.com |

| This compound | Functionalized Cyclopentanes | Reduction/Addition to double bond | Access to saturated cyclopentane systems with defined stereochemistry. oregonstate.edu |

The carbon-carbon double bond within the cyclopentene ring is a key feature that allows this molecule to act as a precursor for polycyclic systems. It can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the dienophile. youtube.com When reacted with a conjugated diene, it can form a bicyclic adduct, creating a more complex and rigid molecular architecture. masterorganicchemistry.com This strategy is a powerful tool for rapidly building molecular complexity and is fundamental in the synthesis of many natural products and advanced materials. For instance, the Diels-Alder reaction between furan and maleic anhydride (B1165640) is the first step in synthesizing 7-oxanorbornene derivatives, which are then used in polymerization reactions. semanticscholar.org This highlights the general utility of cycloaddition reactions with cyclic alkenes to generate bridged bicyclic systems.

Integration into Polymer Chemistry

The bifunctional nature of this compound, possessing two carboxylic acid groups, makes it a suitable candidate for integration into polymer structures.

This compound can function as a monomer in step-growth polymerization. Dicarboxylic acids are classical monomers for producing two major classes of polymers:

Polyesters: Through polycondensation with diols (dialcohols), it can form polyester chains. libretexts.org

Polyamides: By reacting with diamines, it can yield polyamides. rasayanjournal.co.innih.gov

The presence of the double bond also allows for its use in addition polymerization schemes. Specifically, it can be a monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization method catalyzed by transition metal carbene complexes. semanticscholar.org ROMP of cyclic olefins like cyclopentene derivatives produces polymers with the double bonds retained in the polymer backbone, which can be used for subsequent cross-linking or functionalization. rsc.orgrsc.org

The properties of polymers derived from this compound can be systematically controlled by modifying the monomer structure before polymerization. Esterification of the carboxylic acid groups, for example to the diethyl ester, alters the monomer's solubility and reactivity, which can influence the polymerization kinetics and the molecular weight of the resulting polymer. nih.gov

The rigid, non-planar structure of the cyclopentene ring itself imparts specific characteristics to the polymer backbone. Compared to polymers made from flexible, linear aliphatic dicarboxylic acids like adipic acid, the inclusion of the cyclopentene moiety is expected to increase the rigidity of the polymer chain. This increased rigidity typically leads to a higher glass transition temperature (Tg), enhancing the thermal stability of the material.

| Monomer/Derivative | Polymerization Type | Potential Impact on Polymer Properties |

|---|---|---|

| This compound | Polycondensation | Introduces rigidity and a potential site for cross-linking (C=C bond). Expected to increase Tg. |

| Diethyl cyclopent-3-ene-1,1-dicarboxylate | Polycondensation (via transesterification) | Different reaction conditions from the diacid; may affect molecular weight distribution. |

| This compound derivatives | ROMP | Creates unsaturated polymer backbone, allowing for post-polymerization modification (e.g., vulcanization). |

| Hydrogenated monomer (Cyclopentane-1,1-dicarboxylic acid) | Polycondensation | Results in a saturated, rigid aliphatic polymer; removes the potential for backbone cross-linking. |

Role in the Design of Functional Molecules

Beyond its use in creating macromolecules, the cyclopentene dicarboxylic acid scaffold is valuable for designing smaller, functional molecules. The rigid five-membered ring provides a well-defined three-dimensional structure, which is a desirable attribute in fields like medicinal chemistry where molecular shape is critical for biological activity. By using the cyclopentane ring as a core, the spatial orientation of appended functional groups can be controlled. This is a key strategy for creating conformationally restricted analogues of biologically active molecules to enhance their potency or selectivity. For example, related cyclopentane dicarboxylic acids have been investigated for their ability to influence biological systems, such as inhibiting enzyme activity. oregonstate.edu

Carboxylic Acid Isosteres in Molecular Design

The concept of isosterism is central to rational drug design. acs.org While this compound itself is not a direct isostere, its rigid framework, which precisely positions two carboxylic acid groups, can be considered a sophisticated scaffold for creating mimetics of larger dicarboxylic acid ligands. This structural pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

Furthermore, derivatives of this scaffold can be envisioned where one or both carboxylic acid groups are replaced by well-established isosteres like tetrazoles, sulfonamides, or hydroxamic acids. nih.govacs.org The cyclopentene ring would serve to orient these isosteric groups in a defined three-dimensional space, allowing for systematic exploration of structure-activity relationships.

| Functional Group | Typical pKa Range | Key Interactions | Rationale for Use |

|---|---|---|---|

| Carboxylic Acid | 3–5 | H-bond donor/acceptor, Ionic | Mimics natural ligands |

| 1H-Tetrazole | 4.5–5 | H-bond donor/acceptor, Ionic | Resistant to metabolic reduction, improved bioavailability acs.org |

| Acyl Sulfonamide | 3–5 | H-bond donor/acceptor, Ionic | Increased lipophilicity, modulates acidity acs.org |

| Hydroxamic Acid | 8–9 | H-bond donor/acceptor, Metal chelation | Often used in metalloenzyme inhibitors nih.gov |

Scaffold for Modified Amino Acid Analogues

Conformationally restricted amino acids are invaluable tools in peptide science and drug discovery. nih.govscilit.com By incorporating rigid structural elements, these analogues can lock the peptide backbone into specific secondary structures, such as β-turns or helices. This conformational constraint can lead to increased metabolic stability, enhanced receptor selectivity, and improved oral bioavailability. nih.gov

The cyclopentene ring of this compound serves as an excellent starting scaffold for the synthesis of such modified amino acids. nih.gov The defined stereochemistry of the ring restricts the torsional angles of the substituents, a property that can be transferred to a peptide backbone. researchgate.net Through established synthetic transformations, such as the Curtius rearrangement of one of the carboxylic acid groups, an amino group can be introduced onto the cyclopentene ring, yielding a novel, non-proteinogenic amino acid.

These cyclopentene-based amino acids are characterized by a highly restricted conformational space. nih.gov When incorporated into a peptide sequence, the rigid scaffold dictates the orientation of the side chain and constrains the main-chain dihedral angles (φ and ψ), thereby forcing the peptide into a well-defined conformation. This approach is critical for designing peptidomimetics that can precisely mimic the bioactive conformation of a natural peptide ligand. chemistryviews.org

| Scaffold Type | Resulting Amino Acid Type | Key Conformational Influence | Potential Application |

|---|---|---|---|

| Cyclopropane | δ-Amino Acid | Tightly restricted backbone due to cyclopropylic strain researchgate.net | Inducing helical folds in peptide foldamers |

| Cyclobutane | β- or δ-Amino Acid | Constrained ring pucker limits side-chain movement nih.govchemistryviews.org | Building blocks for peptidomimetics |

| Cyclopentane | β- or γ-Amino Acid | Fixed side-chain orientation, restricts backbone torsion nih.gov | Stabilizing β-turns and helical structures |

| Indane/Tetralin | α-Amino Acid | Fused aromatic ring severely restricts side-chain rotation | Probing receptor binding pockets scilit.com |

Emerging Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex, ordered systems built from molecular components held together by non-covalent interactions. A key strategy in this field, known as crystal engineering, is the use of molecular building blocks (tectons) that can self-assemble into predictable, extended networks through interactions like hydrogen bonding. researchgate.netrsc.org

Dicarboxylic acids are exemplary building blocks in crystal engineering. rsc.org Their carboxyl groups are excellent hydrogen bond donors and acceptors, capable of forming robust and directional interactions. nih.gov this compound is particularly promising in this regard. The geminal dicarboxylate arrangement on a rigid ring provides a well-defined angle and distance between the two functional groups. This pre-organization makes it a highly predictable component for the construction of supramolecular architectures, such as hydrogen-bonded chains, sheets, or more complex three-dimensional networks. nih.gov

A significant and rapidly developing area of supramolecular chemistry is the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linker molecules. rsc.orgrsc.org Dicarboxylic acids are among the most common and effective linkers used to build MOFs. cd-bioparticles.netacs.org The carboxylic acid groups coordinate to the metal centers, while the organic backbone of the linker dictates the size and shape of the pores within the framework.

The rigid and geometrically defined structure of this compound makes it an attractive candidate as a linker for creating novel MOFs. Its non-linear, V-shaped geometry could lead to frameworks with unique topologies and pore environments compared to those constructed from linear or planar dicarboxylic acids. rsc.orgresearchgate.net Such materials could have applications in gas storage, separation, and catalysis. Recent research has demonstrated the utility of related linkers, such as 1,2,3,4-cyclopentane-tetracarboxylic acid, in constructing cobalt-based MOFs for energy storage applications, highlighting the potential of cyclopentane scaffolds in advanced materials. nih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Applications in Structure Assignment

Proton (¹H) NMR spectroscopy would be used to identify the different types of hydrogen atoms in the Cyclopent-3-ene-1,1-dicarboxylic acid molecule. The expected spectrum would show distinct signals for the vinyl protons (on the carbon-carbon double bond), the allylic protons (on the carbons adjacent to the double bond), and the acidic protons of the two carboxylic acid groups. The chemical shift (δ) of these signals, their integration (ratio of protons), and their splitting patterns (coupling) would be critical for confirming the connectivity of the atoms. However, specific, experimentally-derived ¹H NMR data for this compound is not available in the searched sources.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carboxyl carbons, the olefinic carbons of the double bond, the allylic carbons, and the quaternary carbon at the C1 position. The chemical shifts of these carbons would confirm the presence of the cyclopentene (B43876) ring and the dicarboxylic acid functional groups. As with ¹H NMR, specific, publicly available ¹³C NMR spectral data for this compound could not be located.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of this compound with high precision. This measurement allows for the calculation of its elemental formula (C₇H₈O₄), providing strong evidence for the compound's identity and distinguishing it from isomers. nih.gov A search for a specific HRMS dataset for this compound was unsuccessful.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, dicarboxylic acids are generally non-volatile and may require derivatization (e.g., esterification) to be analyzed by GC-MS. Direct analysis is often challenging due to the high boiling point and potential for thermal decomposition in the GC inlet. chromforum.org While GC-MS data is available for related compounds like the diethyl ester of this compound, no specific GC-MS analysis data for the underivatized dicarboxylic acid was found. spectrabase.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid groups (a broad band typically in the range of 3300-2500 cm⁻¹), the C=O stretch of the carboxyl group (a strong band around 1700 cm⁻¹), the C=C stretch of the alkene group (around 1650 cm⁻¹), and C-H stretches. Despite the theoretical expectations, a specific experimental IR spectrum for this compound was not found in the reviewed literature and databases.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular structure, conformational details, and intermolecular interactions in the solid state.

Detailed crystallographic studies have revealed that this compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net The analysis of colorless plate-like crystals grown from a methanol (B129727) solution provided the precise unit cell dimensions and molecular geometry at a temperature of 173 K. researchgate.net

The solid-state structure confirms the covalent framework of the molecule, featuring a five-membered cyclopentene ring. This ring is observed to be essentially planar, with a root-mean-square deviation of the ring atoms being 0.031 Å. researchgate.net The two carboxylic acid groups are attached to the same saturated carbon atom (C1) of the ring. These functional groups are oriented at dihedral angles of 67.2° and 63.4° relative to the plane of the cyclopentene ring. researchgate.net

The key crystallographic data obtained from the X-ray diffraction study are summarized in the table below. researchgate.net

Table 1. Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₈O₄ |

| Formula Weight | 156.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Temperature | 173 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | |

| a | 20.543 (8) Å |

| b | 6.179 (2) Å |

| c | 12.394 (5) Å |

| β | 98.35 (3)° |

| Volume | 1556.6 (10) ų |

| Z (Molecules/unit cell) | 8 |

| Calculated Density | 1.333 Mg/m³ |

Table of Compounds Mentioned

| Compound Name |

|---|

Q & A

Basic: What are the established methods for synthesizing Cyclopent-3-ene-1,1-dicarboxylic acid in laboratory settings?

Methodological Answer:

Synthesis of cyclopentene-dicarboxylic acid derivatives often involves cyclization reactions. For analogous compounds like cyclopropane-1,1-dicarboxylic acid, cyclization of diethyl malonate with 1,2-dichloroethane under reflux conditions has been employed, followed by hydrolysis of the ester intermediate . For cyclopentene derivatives, similar strategies may involve ring-closing metathesis or acid-catalyzed cyclization of pre-functionalized precursors. Optimization of reaction time, temperature, and catalysts (e.g., Grubbs catalysts for metathesis) is critical to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Advanced: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer:

X-ray crystallography provides definitive evidence of molecular geometry, including bond angles and ring strain. For example, cyclopropane-1,1-dicarboxylic acid’s crystal structure (orthorhombic space group Pnma) was resolved using single-crystal diffraction, revealing planarity and hydrogen-bonding networks . NMR techniques, such as - and -NMR, can distinguish cis/trans configurations by analyzing coupling constants and chemical shifts. For cyclopentene derivatives, -NMR can detect olefinic protons (δ 5–6 ppm) and assess substituent effects on ring puckering .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

While specific toxicity data for this compound is limited, analogous dicarboxylic acids (e.g., 3-Aminopent-4-ene-1,1-dicarboxylic acid) are classified as non-hazardous but require standard precautions:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Ensure adequate ventilation to prevent inhalation of aerosols.

- Avoid skin contact; wash immediately with soap and water if exposed.

- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced: How does the reactivity of this compound compare to saturated cyclic dicarboxylic acids under varying pH conditions?

Methodological Answer:

The conjugated double bond in cyclopentene derivatives increases susceptibility to electrophilic addition and oxidation compared to saturated analogs. For example:

- Oxidation : Cyclohexene-1-acetic acid derivatives oxidize to dicarboxylic acids using KMnO under acidic conditions .

- pH-dependent stability : The ene moiety may undergo acid-catalyzed hydration, forming diols. Buffered solutions (pH 6–8) are recommended for stability studies. Kinetic assays monitoring carboxylate ionization (via UV-Vis or conductivity) can quantify reactivity differences .

Advanced: What strategies can determine the cis/trans configuration of this compound derivatives?

Methodological Answer:

- Decarboxylation : Cis isomers of cyclic dicarboxylic acids (e.g., cyclopentane-1,1-dicarboxylic acid) yield meso-monocarboxylic acids upon decarboxylation, while trans isomers produce racemic mixtures. Gas chromatography (GC) or chiral HPLC can analyze the products .

- Ring-Formation Tests : Cis isomers form anhydrides more readily due to favorable orbital alignment. FT-IR monitoring of anhydride carbonyl stretches (~1800 cm) provides diagnostic evidence .

Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs)?

Methodological Answer:

Dicarboxylic acids are key linkers in MOFs. For cyclobutane-1,1-dicarboxylic acid, coordination with lanthanides (e.g., Gd, Tb) forms 2D polymers with proton conductivity . For cyclopentene derivatives:

- Optimize ligand geometry by adjusting ring strain and carboxylate spacing.

- Solvothermal synthesis (e.g., in methanol/water) at 80–100°C promotes crystallization.

- Characterize porosity via BET analysis and thermal stability via TGA .

Advanced: What biochemical applications exist for this compound analogs as enzyme inhibitors?

Methodological Answer:

Cyclopropane and cyclobutane dicarboxylic acids act as competitive inhibitors for enzymes like proline dehydrogenase (PRODH), with K values in the mM range . For cyclopentene derivatives:

- Perform docking studies to assess binding affinity to active sites.

- Use kinetic assays (e.g., UV-Vis monitoring NADH oxidation) to measure inhibition constants.

- Structural analogs with electron-withdrawing groups (e.g., nitro) may enhance inhibitory potency .

Basic: What analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.